molecular formula C23H26N2O4S3 B4779022 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane

1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane

Cat. No.: B4779022
M. Wt: 490.7 g/mol
InChI Key: JOERBQCQVRLOQX-UHFFFAOYSA-N
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Description

1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane is a synthetic heterocyclic compound featuring a 1,3-thiazole core substituted with two 4-methylphenylsulfonyl groups at positions 2 and 4, and an azepane (a seven-membered nitrogen-containing ring) at position 4. This structural motif combines electron-withdrawing sulfonyl groups with a flexible azepane moiety, which may enhance binding affinity to biological targets while influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

5-(azepan-1-yl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S3/c1-17-7-11-19(12-8-17)31(26,27)21-22(25-15-5-3-4-6-16-25)30-23(24-21)32(28,29)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOERBQCQVRLOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with azepane under controlled conditions to yield the final product.

Chemical Reactions Analysis

1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups, using reagents such as sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues within the 1,3-Thiazole Family

The target compound belongs to a broader class of 1,3-thiazole derivatives functionalized with sulfonyl groups and nitrogen-containing rings. Key structural analogues include:

Compound Name Substituents at Thiazole Positions Biological Activity (NCI-60) Reference
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane 2,4: bis-sulfonyl; 5: azepane Pending full dataset (see below)
1-(4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine 4: sulfonyl; 2: phenyl; 5: piperazine Avg. lg GI50: -5.87
1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine 2,4: bis-sulfonyl; 5: piperazine Avg. lg GI50: -5.67

Key Findings :

  • Sulfonyl Group Impact: Bis-sulfonyl substitution at positions 2 and 4 correlates with enhanced anticancer activity compared to mono-sulfonyl derivatives. For example, the bis-sulfonyl piperazine analogue (lg GI50 = -5.67) shows marginally reduced potency compared to its mono-sulfonyl counterpart, suggesting steric or electronic trade-offs .
Heterocyclic Analogues with Sulfonyl Groups

Compounds featuring alternative heterocycles but similar sulfonyl motifs include:

  • 1,3,4-Thiadiazole Derivatives: These compounds, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, share sulfonyl/sulfanyl substituents but differ in heterocyclic core (1,3,4-thiadiazole vs. 1,3-thiazole). Thiadiazoles are noted for antimicrobial and antitumor properties, though direct potency comparisons with 1,3-thiazoles remain unexplored .
  • Triazole Derivatives: Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone incorporate sulfonyl groups on triazole rings. These derivatives often require multistep syntheses involving halogenated ketones, contrasting with the azepane-thiazole’s streamlined preparation via nucleophilic substitution .
Structural Variants with Modified Nitrogen Rings
  • Piperidine/Piperazine Analogues : Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate () replaces azepane with a piperidine ring, demonstrating the pharmacological relevance of saturated nitrogen heterocycles. Smaller rings may confer higher metabolic stability but reduced solubility due to increased rigidity .

Biological Activity

1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.

Chemical Structure

The compound features a thiazole ring substituted with sulfonyl groups and an azepane moiety. Its molecular formula is C23H26N2O4S3C_{23}H_{26}N_2O_4S_3, and it possesses a complex structure that contributes to its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds in the thiazole and sulfonamide series. Although specific data on 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane is limited, analogs have shown promising results against various bacterial strains:

  • Compounds with similar thiazole structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • The presence of the sulfonamide group is often associated with enhanced antibacterial effects due to its mechanism of action that inhibits bacterial folate synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have been tested for AChE inhibitory activity. For instance, derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating significant inhibitory potential .
  • Urease Inhibition : Urease inhibition is another area where related compounds have shown strong activities. The most active derivatives achieved IC50 values lower than 10 µM, suggesting that 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane may also possess similar properties .

Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study focused on synthesizing thiazole derivatives similar to 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane reported significant antibacterial and enzyme inhibitory activities. The study utilized various bacterial strains and enzyme assays to evaluate the pharmacological effects of synthesized compounds .

Study 2: Structure-Activity Relationship (SAR)

Research conducted on related thiazole and sulfonamide compounds revealed a strong SAR correlation. Modifications in the sulfonamide group significantly influenced the biological activity, indicating that structural variations could enhance or diminish efficacy against specific targets .

Data Table: Biological Activity Summary

Biological ActivityCompound TypeIC50 Value (µM)Reference
AChE InhibitionThiazole Derivatives0.63 - 6.28
Urease InhibitionThiazole Derivatives<10
Antibacterial ActivitySulfonamide DerivativesModerate to Strong

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane
Reactant of Route 2
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane

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